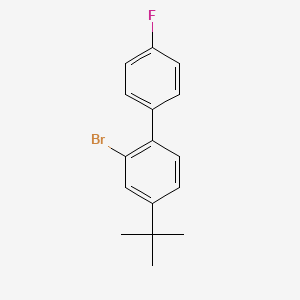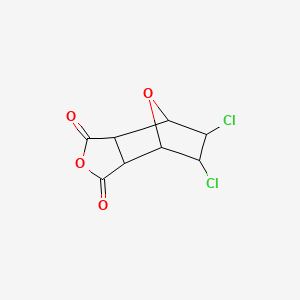
5,6-Dichlorohexahydro-4,7-epoxy-2-benzofuran-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Epoxyisobenzofuran-1,3-dione,5,6-dichlorohexahydro- is a chemical compound with the molecular formula C8H6Cl2O4 It is known for its unique structure, which includes an epoxy group and a dichloro substitution on a hexahydroisobenzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Epoxyisobenzofuran-1,3-dione,5,6-dichlorohexahydro- typically involves the reaction of hexahydroisobenzofuran derivatives with chlorine and epoxidizing agents. One common method includes the chlorination of hexahydroisobenzofuran followed by epoxidation using peracids or other suitable epoxidizing agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Epoxyisobenzofuran-1,3-dione,5,6-dichlorohexahydro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the epoxy group or reduce the dichloro substituents.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new functionalized derivatives.
Applications De Recherche Scientifique
4,7-Epoxyisobenzofuran-1,3-dione,5,6-dichlorohexahydro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 4,7-Epoxyisobenzofuran-1,3-dione,5,6-dichlorohexahydro- exerts its effects involves its ability to undergo various chemical reactions. The epoxy group is highly reactive and can form covalent bonds with nucleophiles, while the dichloro substituents can participate in substitution reactions. These properties allow the compound to interact with a wide range of molecular targets and pathways, making it a versatile tool in chemical and biological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Ethanoisobenzofuran-1,3-dione,3a,4,7,7a-tetrahydro-: This compound has a similar core structure but lacks the dichloro substitution and epoxy group.
3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione: Similar in structure but without the dichloro substituents.
Uniqueness
4,7-Epoxyisobenzofuran-1,3-dione,5,6-dichlorohexahydro- is unique due to the presence of both the epoxy group and dichloro substituents, which confer distinct reactivity and potential applications compared to its analogs. This combination of functional groups makes it particularly valuable in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
68182-81-0 |
|---|---|
Formule moléculaire |
C8H6Cl2O4 |
Poids moléculaire |
237.03 g/mol |
Nom IUPAC |
8,9-dichloro-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C8H6Cl2O4/c9-3-4(10)6-2-1(5(3)13-6)7(11)14-8(2)12/h1-6H |
Clé InChI |
KQDSKPAUFJBWNK-UHFFFAOYSA-N |
SMILES canonique |
C12C(C3C(C(C1O3)Cl)Cl)C(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate](/img/structure/B14016311.png)
![2H-Benzo[a]quinolizin-2-one, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, oxime, cis-](/img/structure/B14016314.png)
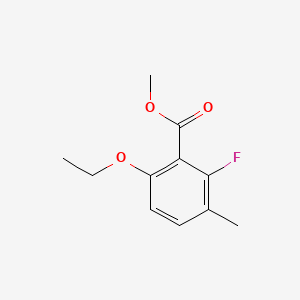

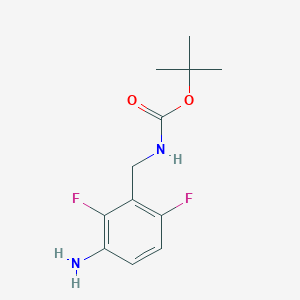
![4-[(E)-(2-chlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14016331.png)
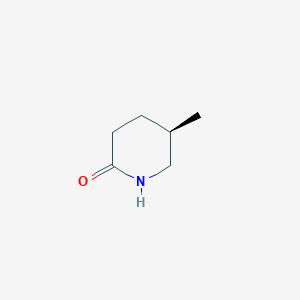
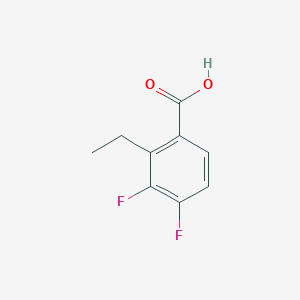
![(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexanol](/img/structure/B14016372.png)



![6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one](/img/structure/B14016392.png)
